Saroglitazar
Description
This compound has been investigated for the treatment of Fatty Liver.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
a PPARalpha and PPARgamma agonist
Properties
IUPAC Name |
(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWFZSLZNUJVQW-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197819 | |
| Record name | Saroglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495399-09-2 | |
| Record name | Saroglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495399-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saroglitazar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495399092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saroglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saroglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAROGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YMX3S4JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Saroglitazar's Role in Insulin Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with a predominant affinity for the PPARα subtype and moderate activity on PPARγ.[1] This dual agonism allows this compound to address both lipid abnormalities and insulin resistance, the latter being a key feature of type 2 diabetes mellitus and metabolic syndrome.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, preclinical and clinical evidence, and experimental methodologies related to this compound's role in insulin sensitization.
Introduction: The Challenge of Insulin Resistance
Insulin resistance is a pathological condition in which cells in the body become less responsive to the effects of insulin, a hormone crucial for regulating glucose and lipid metabolism. This leads to a cascade of metabolic dysregulations, including hyperglycemia, dyslipidemia, and hepatic steatosis. Thiazolidinediones (TZDs) were a class of drugs that primarily targeted PPARγ to improve insulin sensitivity.[3] However, their use has been associated with side effects like weight gain and fluid retention.[1] this compound, with its unique balanced dual PPARα/γ activity, offers a promising therapeutic alternative by addressing both insulin resistance and dyslipidemia with a potentially favorable side-effect profile.
Mechanism of Action: Dual PPAR Agonism
This compound's therapeutic effects are rooted in its ability to activate both PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
PPARγ-Mediated Insulin Sensitization
The moderate PPARγ agonism of this compound is central to its insulin-sensitizing effects. Activation of PPARγ in adipose tissue is a key mechanism. This leads to:
-
Enhanced Insulin Signaling: PPARγ activation upregulates the transcription of genes involved in the insulin signaling cascade, leading to improved glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.
-
Adipocyte Differentiation and Lipid Sequestration: It promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes. This helps in sequestering free fatty acids (FFAs) in adipose tissue, preventing their ectopic deposition in the liver and muscles, which is a major contributor to insulin resistance.
-
Regulation of Adipokines: this compound treatment has been shown to increase the secretion of adiponectin, an insulin-sensitizing hormone, from adipose tissue. It also helps in regulating leptin levels.
-
Anti-inflammatory Effects: PPARγ activation exerts anti-inflammatory effects in adipose tissue by reducing the infiltration of pro-inflammatory M1 macrophages and promoting a shift towards the anti-inflammatory M2 macrophage phenotype. This reduction in chronic low-grade inflammation is crucial for improving insulin sensitivity.
PPARα-Mediated Metabolic Improvements
This compound's predominant PPARα activity primarily targets lipid metabolism, which indirectly contributes to improved insulin sensitivity. The key effects include:
-
Increased Fatty Acid Oxidation: Activation of PPARα in the liver enhances the β-oxidation of fatty acids in mitochondria and peroxisomes. This reduces the intracellular lipid content (lipotoxicity), which is known to impair insulin signaling.
-
Reduced Triglyceride Synthesis: It leads to a significant reduction in triglyceride synthesis and very low-density lipoprotein (VLDL) secretion from the liver.
-
Downregulation of ApoC-III: this compound downregulates the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase (LPL). This leads to increased clearance of triglyceride-rich lipoproteins from the circulation.
The combined effect of PPARα and PPARγ activation results in a comprehensive improvement of the metabolic profile, addressing both the lipid and glucose components of insulin resistance.
Signaling Pathways
The signaling pathways activated by this compound are complex and interconnected, ultimately leading to improved insulin sensitivity and lipid metabolism.
References
Saroglitazar's Effect on Gene Expression of PPAR-Responsive Genes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saroglitazar is a novel dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a predominant affinity for the alpha (α) subtype and a moderate affinity for the gamma (γ) subtype. This dual agonism allows this compound to modulate a wide array of genes involved in lipid and glucose metabolism, making it a promising therapeutic agent for metabolic disorders such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of this compound's mechanism of action on PPAR-responsive gene expression, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in regulating energy homeostasis and metabolic processes.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.
-
PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a significant role in enhancing insulin sensitivity and promoting glucose uptake.
This compound's unique dual agonism provides a synergistic approach to treating metabolic diseases by simultaneously targeting the pathways governed by both PPARα and PPARγ.[1] This guide delves into the molecular mechanisms by which this compound elicits its therapeutic effects through the modulation of specific PPAR-responsive genes.
Mechanism of Action: A Dual PPARα/γ Agonist
This compound exerts its effects by binding to and activating both PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[2]
This compound exhibits a significantly higher affinity for PPARα compared to PPARγ, with EC50 values of 0.65 pmol/L for human PPARα and 3 nmol/L for human PPARγ.[3][4] This predominant PPARα activity is key to its lipid-lowering effects, while its moderate PPARγ agonism contributes to its insulin-sensitizing properties.[5]
Signaling Pathway of this compound Action
This compound binds to and activates PPARα and PPARγ, leading to the formation of heterodimers with RXR, which then regulate target gene expression.
Quantitative Effects on PPAR-Responsive Gene Expression
Preclinical studies have demonstrated this compound's ability to significantly alter the expression of key genes involved in lipid and glucose metabolism. The following tables summarize the quantitative data on gene expression changes observed in the liver and white adipose tissue (WAT) of db/db mice treated with this compound (3 mg/kg) for 12 days.
Table 1: Effect of this compound on Gene Expression in the Liver of db/db Mice
| Gene | Function | Fold Increase in mRNA Levels (vs. Vehicle Control) |
| PPARα Target Genes | ||
| ACOX (Acyl-CoA Oxidase) | Peroxisomal β-oxidation | 2.4 |
| FATP (Fatty Acid Transport Protein) | Fatty acid uptake | 6.8 |
| CD36 (Fatty Acid Translocase) | Fatty acid uptake | 1.7 |
| LPL (Lipoprotein Lipase) | Triglyceride hydrolysis | 2.9 |
| ApoCIII (Apolipoprotein C-III) | Inhibitor of LPL | -3.3 (70% downregulation) |
| PPARγ Target Gene | ||
| CD36 (Fatty Acid Translocase) | Fatty acid uptake | 1.7 |
Table 2: Effect of this compound on Gene Expression in White Adipose Tissue (WAT) of db/db Mice
| Gene | Function | Fold Increase in mRNA Levels (vs. Vehicle Control) |
| PPARγ Target Genes | ||
| aP2 (Adipocyte Fatty Acid-Binding Protein) | Intracellular fatty acid transport | 3.5 |
| FATP (Fatty Acid Transport Protein) | Fatty acid uptake | 1.9 |
| CD36 (Fatty Acid Translocase) | Fatty acid uptake | 2.6 |
| LPL (Lipoprotein Lipase) | Triglyceride hydrolysis | 3.1 |
| ACRP30 (Adiponectin) | Insulin-sensitizing adipokine | 1.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on PPAR-responsive gene expression.
In Vitro PPAR Transactivation Assay
This assay is used to determine the functional potency and selectivity of a compound as a PPAR agonist.
A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for the PPAR of interest. In the presence of a PPAR agonist like this compound, the activated PPAR-RXR heterodimer binds to the PPREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).
Workflow for a PPAR transactivation assay to determine the agonist activity of this compound.
-
Cell Culture: Maintain human embryonic kidney (HEK293T) or human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in 24-well plates. Co-transfect with a PPAR expression vector (e.g., pCMV-hPPARα or pCMV-hPPARγ), a PPRE-driven luciferase reporter plasmid (e.g., pGL3-PPRE-luc), and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the changes in mRNA levels of specific PPAR target genes in response to this compound treatment.
Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence generated is proportional to the amount of PCR product, allowing for the quantification of the initial amount of target mRNA.
-
RNA Extraction: Isolate total RNA from cells or tissues treated with this compound or vehicle control using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform real-time PCR using a thermal cycler. A typical reaction mixture includes cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green PCR master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
Western blotting is used to detect and quantify changes in the protein levels of PPARs or their target gene products.
Proteins are extracted from cells or tissues, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a membrane. The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The enzyme catalyzes a chemiluminescent reaction, and the resulting light is detected to visualize and quantify the protein.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PPARγ, anti-CD36) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).
Conclusion
This compound's dual PPARα/γ agonism provides a powerful mechanism for modulating the expression of a broad spectrum of genes integral to lipid and glucose homeostasis. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PPAR modulators. The continued exploration of the intricate gene regulatory networks governed by PPARs will undoubtedly pave the way for novel treatments for a range of metabolic diseases.
References
- 1. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Saroglitazar's Impact on Adiponectin Levels in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity, has emerged as a promising therapeutic agent for metabolic disorders. Its mechanism of action involves the regulation of gene expression in lipid and glucose metabolism. A key aspect of its therapeutic profile is its effect on adiponectin, an adipocyte-derived hormone with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's impact on adiponectin levels, detailing the experimental protocols and underlying signaling pathways.
Quantitative Data on Adiponectin Modulation
This compound has been shown to significantly increase circulating adiponectin levels in various preclinical models of metabolic disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Serum Adiponectin Levels in Zucker fa/fa Rats
| Preclinical Model | Treatment Group | Dosage | Treatment Duration | Baseline Adiponectin (µg/mL) | Post-Treatment Adiponectin (µg/mL) | Percentage Increase | Reference |
| Zucker fa/fa rats | Control | Vehicle | 15 days | 5.3 ± 0.5 | - | - | |
| Zucker fa/fa rats | This compound | 4 mg/kg/day | 15 days | 5.3 ± 0.5 | 8.6 ± 0.7 | 62.1% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Serum Adiponectin Levels in a High-Fat Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Rat Model
| Preclinical Model | Treatment Group | Dosage | Treatment Duration | Adiponectin Level (Fold Change vs. Normal Control) | Reference |
| Wistar rats (NASH model) | High-Fat (HF) emulsion | - | 7 weeks | 0.28 (3.6-fold decrease) | [1] |
| Wistar rats (NASH model) | This compound | 3 mg/kg | 6 weeks (post-NASH induction) | Significantly reversed the decrease | [1] |
Experimental Protocols
The quantification of adiponectin in the cited preclinical studies was primarily conducted using enzyme-linked immunosorbent assay (ELISA). Below is a generalized protocol based on commercially available rat adiponectin ELISA kits.
Measurement of Serum Adiponectin by ELISA
1. Principle: The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for rat adiponectin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any adiponectin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for rat adiponectin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of adiponectin bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials:
-
Rat Adiponectin ELISA Kit (e.g., from R&D Systems, Abcam, Invitrogen)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Serum samples from preclinical models
3. Sample Preparation:
-
Collect blood samples from animals via appropriate methods (e.g., cardiac puncture, tail vein).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Collect the serum and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw the serum samples on ice and dilute them as per the kit's instructions. The dilution factor can vary depending on the expected adiponectin concentration.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add a specific volume of Assay Diluent to each well.
-
Add standards, controls, and diluted samples to the appropriate wells.
-
Incubate for the time and temperature specified in the kit's protocol (typically 2 hours at room temperature).
-
Aspirate each well and wash multiple times with Wash Buffer.
-
Add the conjugate (enzyme-linked antibody) to each well.
-
Incubate for the specified time and temperature (e.g., 2 hours at room temperature).
-
Repeat the aspiration and wash steps.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes).
-
Add the Stop Solution to each well.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
5. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit.
-
Determine the concentration of adiponectin in the samples by interpolating their absorbance values from the standard curve and multiplying by the dilution factor.
Signaling Pathways and Visualizations
This compound's effect on adiponectin is primarily mediated through its partial agonism of PPARγ. Activation of PPARγ in adipocytes directly upregulates the transcription of the adiponectin gene (Adipoq).
PPARγ-Mediated Adiponectin Gene Transcription
The signaling pathway involves the following key steps:
-
Ligand Binding: this compound enters the adipocyte and binds to the ligand-binding domain of PPARγ.
-
Heterodimerization: The ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of the adiponectin gene.
-
Transcriptional Activation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which then initiates the transcription of the adiponectin gene, leading to increased mRNA and subsequent protein synthesis and secretion.
References
Methodological & Application
Application Notes and Protocols for Saroglitazar in Mouse Models of NAFLD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Saroglitazar in preclinical mouse models of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH).
Introduction
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (PPARα) and gamma (PPARγ), with a predominant activity on PPARα.[1][2] This dual action allows it to modulate both lipid and glucose metabolism, making it a promising therapeutic agent for NAFLD and NASH.[1][2] In mouse models, this compound has been shown to improve key histological features of NAFLD/NASH, including steatosis, inflammation, and fibrosis, while also improving biochemical markers of liver injury.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of NAFLD/NASH.
Table 1: Effects of this compound on Biochemical Markers in NAFLD/NASH Mouse Models
| Mouse Model | Dosage | Treatment Duration | % Reduction in ALT | % Reduction in AST | Reference |
| CDAHFD | 3 mg/kg | 12 weeks | 60% | 43% | |
| WDSW | 4 mg/kg | 12 weeks | Significant | Significant |
CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet; WDSW: Western diet with sugar water; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
Table 2: Effects of this compound on Histological Features in NAFLD/NASH Mouse Models
| Mouse Model | Dosage | Treatment Duration | Improvement in Steatosis | Improvement in Lobular Inflammation | Improvement in Ballooning | Improvement in Fibrosis | Reference |
| CDAHFD | 3 mg/kg | 12 weeks | Significant | Significant | Significant | Prevented development | |
| WDSW | 4 mg/kg | 12 weeks | Significant | Significant | Significant | Significant |
CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet; WDSW: Western diet with sugar water.
Experimental Protocols
NAFLD/NASH Mouse Models
Two common diet-induced mouse models are used to study NAFLD and NASH:
Protocol 3.1.1: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model
This model is known to induce NASH with fibrosis.
-
Animals: Male C57BL/6 mice, 6 weeks of age.
-
Housing: House mice in individually ventilated cages under controlled temperature (22°C) and a 12-hour light/dark cycle.
-
Diet: Provide ad libitum access to a CDAHFD (60 kcal% fat, deficient in choline and low in methionine). A typical diet composition is 60% fat, 20% carbohydrate, and 20% protein, with L-amino acids as the protein source and lacking choline.
-
Induction Period: Feed the mice the CDAHFD for a period of 8 to 20 weeks to induce NASH and fibrosis.
-
Monitoring: Monitor body weight and food intake regularly.
Protocol 3.1.2: Western Diet with Sugar Water (WDSW) Model
This model mimics the metabolic syndrome associated with NAFLD in humans.
-
Animals: Male C57BL/6J mice.
-
Housing: Standard housing conditions as described in 3.1.1.
-
Diet: Provide ad libitum access to a high-fat "Western" diet (e.g., 40-45% kcal from fat, high in sucrose and cholesterol) and drinking water supplemented with a sugar solution (e.g., 42 g/L, with 55% fructose and 45% sucrose).
-
Induction Period: Feed the mice the WDSW diet for 12 to 24 weeks to induce obesity, insulin resistance, and NASH.
-
Monitoring: Monitor body weight, food and water intake, and metabolic parameters such as fasting glucose and insulin.
This compound Dosage and Administration
-
Dosage: Effective dosages in mouse models typically range from 3 mg/kg to 4 mg/kg body weight.
-
Preparation: this compound is typically suspended in a vehicle for oral administration. A common vehicle is 0.5% sodium carboxymethyl cellulose (CMC) in purified water.
-
Administration: Administer this compound once daily via oral gavage. Ensure proper technique to minimize stress and prevent injury to the animals.
Experimental Workflow
References
- 1. droracle.ai [droracle.ai]
- 2. Deciphering the molecular pathways of this compound: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual PPARα/γ agonist this compound improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saroglitazar in Hyperinsulinemic-Euglycemic Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Saroglitazar in hyperinsulinemic-euglycemic clamp studies to investigate its effects on insulin sensitivity and glucose metabolism. The provided protocols are based on established methodologies and findings from preclinical and clinical research.
Introduction to this compound
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[1][2] This dual agonism allows it to concurrently address both lipid abnormalities and insulin resistance.[1][3] The activation of PPARα primarily influences lipid metabolism by increasing fatty acid oxidation, while PPARγ activation enhances insulin sensitivity in peripheral tissues, making it a compound of significant interest for metabolic research.[3] The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo, and its application is crucial for elucidating the precise metabolic effects of this compound.
Mechanism of Action in Insulin Sensitization
This compound's effect on insulin sensitivity is primarily mediated through its PPARγ agonism. Activation of PPARγ in adipose tissue, a key target, leads to the regulation of adiponectin and leptin levels. This modulation, along with the promotion of fatty acid uptake and storage in adipocytes, reduces the circulating levels of free fatty acids. Lowered free fatty acids alleviate lipotoxicity-induced insulin resistance in skeletal muscle and the liver. Furthermore, this compound has been shown to improve β-cell function, potentially by reducing gluco-lipotoxicity.
Below is a diagram illustrating the signaling pathway of this compound in improving insulin sensitivity.
Caption: this compound's signaling pathway to improve insulin sensitivity.
Experimental Protocols
Preclinical Hyperinsulinemic-Euglycemic Clamp Protocol in Rodents
This protocol is adapted from established methodologies for performing hyperinsulinemic-euglycemic clamps in rodents and can be applied to study the effects of this compound.
a. Animal Model and Treatment:
-
Species: Zucker fa/fa rats or db/db mice are suitable models of insulin resistance.
-
Treatment: Administer this compound orally at a dose range of 0.01–3 mg/kg per day for a specified period (e.g., 12 days). A vehicle control group should be included.
b. Surgical Preparation (5-7 days prior to clamp):
-
Anesthetize the animal.
-
Implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Exteriorize the catheters at the back of the neck and allow the animal to recover fully.
c. Clamp Procedure:
-
Fasting: Fast the animals for 5-6 hours before the clamp.
-
Setup: Connect the venous catheter to a swivel system allowing for free movement of the animal, and connect the arterial catheter to a sampling line.
-
Basal Period (t = -90 to 0 min):
-
Collect basal blood samples for determination of baseline glucose, insulin, and other metabolites.
-
-
Clamp Period (t = 0 to 120 min):
-
Insulin Infusion: Begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min) through the jugular vein catheter.
-
Glucose Infusion: Simultaneously, begin a variable infusion of 20% dextrose.
-
Blood Glucose Monitoring: Monitor blood glucose every 5-10 minutes from the arterial catheter.
-
Euglycemia Maintenance: Adjust the glucose infusion rate (GIR) to maintain a stable blood glucose concentration at the basal level (euglycemia).
-
Steady State: The clamp is considered to be at a steady state when the blood glucose concentration is stable for at least 30 minutes with a constant GIR. The GIR during the last 30-60 minutes of the clamp is a measure of insulin sensitivity.
-
-
Post-Clamp:
-
At the end of the clamp, animals can be euthanized, and tissues collected for further analysis (e.g., glycogen content, gene expression).
-
Clinical Hyperinsulinemic-Euglycemic Clamp Protocol in Humans
This protocol is based on a randomized, double-blind, placebo-controlled trial investigating the effect of this compound on insulin sensitivity in patients with type 2 diabetes and hypertriglyceridemia.
a. Study Population:
-
Recruit treatment-naive individuals with type 2 diabetes mellitus and serum triglycerides >150 mg/dL.
b. Study Design:
-
Randomize participants to receive either this compound 4 mg or a placebo daily for a period of 4 months.
c. Clamp Procedure (performed at baseline and after 4 months):
-
Preparation: Participants should fast overnight. An intravenous catheter is placed in an antecubital vein for infusions, and another is placed in a contralateral hand vein, which is heated to "arterialize" the venous blood for sampling.
-
Insulin Infusion: A primed-continuous infusion of human insulin is administered at a constant rate (e.g., 40 mU/m²/min).
-
Glucose Infusion: A variable infusion of 20% dextrose is started to maintain euglycemia (plasma glucose at approximately 90 mg/dL).
-
Blood Sampling: Blood samples are taken every 5-10 minutes to monitor plasma glucose levels.
-
Steady State: The glucose infusion rate (GIR) is recorded during the last 30-60 minutes of the clamp when a steady state has been achieved.
-
Insulin Sensitivity Index (SIclamp): Calculated as the glucose infusion rate (M) divided by the steady-state plasma insulin concentration.
Below is a diagram illustrating the experimental workflow for a clinical hyperinsulinemic-euglycemic clamp study.
Caption: Workflow of a clinical hyperinsulinemic-euglycemic clamp study.
Data Presentation
The following tables summarize the quantitative data from a randomized, double-blind, placebo-controlled trial on this compound 4 mg versus placebo for 4 months in treatment-naive T2DM individuals with hypertriglyceridemia.
Table 1: Baseline Characteristics of Study Participants
| Parameter | This compound (n=15) | Placebo (n=15) | p-value |
| Serum Triglycerides (mg/dL) | 344.0 (244.0–456.0) | 229.0 (184.0–287.0) | 0.019 |
| HDL-C (mg/dL) | 34.0 ± 5.0 | 38.0 ± 5.0 | 0.026 |
| HbA1c (%) | 7.9 ± 0.9 | 7.7 ± 0.8 | NS |
| Fasting Plasma Glucose (mg/dL) | 146.0 (126.0–168.0) | 138.0 (120.0–154.0) | NS |
| SIclamp [100 x (mg/kg) per μU/ml] | 2.9 (1.33–6.64) | 2.3 (1.42–4.47) | NS |
Data are presented as mean ± SD or median (interquartile range). NS = Not Significant.
Table 2: Changes in Metabolic Parameters After 4 Months of Treatment
| Parameter | This compound (n=15) | Placebo (n=15) | p-value (between groups) |
| Change in Serum Triglycerides (mg/dL) | -152.0 (-256.0 to -88.0) | -1.0 (-35.0 to 41.0) | 0.001 |
| Change in HDL-C (mg/dL) | 3.0 (1.0 to 5.0) | -1.0 (-3.0 to 1.0) | <0.01 |
| Change in HbA1c (%) | -0.6 (-1.4 to -0.2) | 0.1 (-0.3 to 0.4) | 0.019 |
| Change in Fasting Plasma Glucose (mg/dL) | -20.0 (-42.0 to -8.0) | 4.0 (-10.0 to 18.0) | 0.019 |
| Change in SIclamp [100 x (mg/kg) per μU/ml] | 3.2 (0.76–13.39) | 0.7 (-0.22 to 1.68) | 0.026 |
Data are presented as median (interquartile range) of the change from baseline.
Conclusion
The use of the hyperinsulinemic-euglycemic clamp technique is essential for quantifying the insulin-sensitizing effects of this compound. The provided protocols offer a framework for conducting such studies in both preclinical and clinical settings. The data clearly demonstrate that this compound significantly improves insulin sensitivity, as measured by the gold-standard clamp technique, in addition to its known lipid-lowering effects. These application notes serve as a valuable resource for researchers and professionals in the field of metabolic drug development.
References
Application of Saroglitazar in hApoB100/hCETP Double Transgenic Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ.[1][2][3][4] This dual action allows it to regulate both lipid and glucose metabolism, making it a promising therapeutic agent for dyslipidemia and type 2 diabetes.[1] The human apolipoprotein B100 (hApoB100) and human cholesteryl ester transfer protein (hCETP) double transgenic mouse model is a well-established animal model that closely mimics human-like dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). This document provides detailed application notes and experimental protocols for the use of this compound in this specific transgenic mouse model, based on preclinical studies.
Mechanism of Action
This compound's primary mechanism involves the activation of PPARα and PPARγ nuclear receptors, which function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.
-
PPARα Activation: Predominantly expressed in the liver, brown adipose tissue, and other tissues with high fatty acid catabolism, PPARα activation by this compound leads to:
-
Increased hepatic uptake and β-oxidation of fatty acids.
-
Increased lipoprotein lipase (LPL) activity, enhancing the clearance of triglyceride-rich lipoproteins.
-
Reduced production of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Increased synthesis of apolipoproteins A-I and A-II, leading to higher high-density lipoprotein cholesterol (HDL-C) levels.
-
-
PPARγ Activation: Primarily expressed in adipose tissue and macrophages, PPARγ activation by this compound contributes to:
-
Improved insulin sensitivity by modulating the transcription of insulin-responsive genes.
-
Enhanced glucose uptake and utilization in peripheral tissues.
-
Promotion of preadipocyte differentiation, leading to the safe storage of free fatty acids in adipose tissue.
-
The EC50 values for this compound are 0.65 pmol/L for human PPARα and 3 nmol/L for human PPARγ, highlighting its predominant PPARα activity.
References
- 1. This compound, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics, Safety, and Tolerability of this compound (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Saroglitazar's Effect on Liver Fibrosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to evaluate the efficacy of Saroglitazar in mitigating liver fibrosis. Detailed protocols for inducing liver fibrosis and subsequent treatment with this compound are outlined, along with methods for assessing therapeutic outcomes.
Introduction
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[1][2] This dual action allows it to target multiple pathways involved in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), including lipid metabolism, insulin resistance, inflammation, and fibrosis.[3][4] Preclinical studies have demonstrated the potential of this compound to improve liver histology, reduce inflammation, and reverse fibrosis in various animal models of liver injury.[5] These models are crucial for understanding the mechanism of action and therapeutic potential of this compound before advancing to clinical trials.
Animal Models for Liver Fibrosis
The selection of an appropriate animal model is critical for studying the anti-fibrotic effects of this compound. The most commonly employed models can be broadly categorized as diet-induced and chemically-induced.
1. Diet-Induced Models: These models mimic the metabolic aspects of human NASH.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH: This model induces steatohepatitis and fibrosis by disrupting hepatic VLDL secretion and promoting oxidative stress.
-
Western Diet and Sugar Water (WDSW)-Induced NASH: This model reflects the "Western" lifestyle and induces obesity, insulin resistance, and key features of NASH, including fibrosis.
-
High-Fat (HF) Emulsion-Induced NASH: Gavage feeding of a high-fat emulsion can also induce NASH and fibrosis in rodents.
2. Chemically-Induced Models: These models induce direct hepatocyte injury, leading to a robust and rapid fibrotic response.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: CCl4 is a potent hepatotoxin that causes centrilobular necrosis and inflammation, leading to the activation of hepatic stellate cells (HSCs) and progressive fibrosis.
-
Thioacetamide (TAA)-Induced Liver Fibrosis: TAA is another hepatotoxin that induces liver damage and fibrosis through oxidative stress and inflammation.
-
Bile Duct Ligation (BDL): This surgical model induces cholestatic liver injury and fibrosis by obstructing the common bile duct.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies evaluating the effects of this compound on liver fibrosis.
Table 1: Effect of this compound on Liver Histopathology and Fibrosis Scores in Diet-Induced NASH Models
| Animal Model | Treatment Group | Dose | Duration | Steatosis Score | Inflammation Score | Ballooning Score | Fibrosis Score | Total NASH Score | Reference |
| CDAHFD Mice | Vehicle | - | 12 weeks | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.3 | 9.6 ± 0.5 | |
| This compound | 3 mg/kg | 12 weeks | 0.5 ± 0.2 | 0.8 ± 0.2 | 0.3 ± 0.2 | 0.8 ± 0.2 | 2.1 ± 0.4 | ||
| Pioglitazone | 25 mg/kg | 12 weeks | 2.5 ± 0.3 | 1.3 ± 0.3 | 1.5 ± 0.3 | 2.0 ± 0.4 | 7.5 ± 0.6 | ||
| Fenofibrate | 100 mg/kg | 12 weeks | 2.7 ± 0.2 | 1.0 ± 0.3 | 1.5 ± 0.3 | 2.3 ± 0.3 | 4.4 ± 0.5 | ||
| WDSW Mice | Vehicle | - | 12 weeks | - | - | - | - | - | |
| This compound | 3 mg/kg | 12 weeks | Improved | Improved | Improved | Improved | Resolved in all mice | ||
| Pioglitazone | - | 12 weeks | - | - | - | - | - |
*p < 0.05 compared to vehicle group
Table 2: Effect of this compound on Serum Biomarkers in Diet-Induced NASH Models
| Animal Model | Treatment Group | Dose | Duration | ALT (U/L) | AST (U/L) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | Reference |
| CDAHFD Mice | Vehicle | - | 12 weeks | 450 ± 50 | 600 ± 70 | 50 ± 5 | 150 ± 15 | |
| This compound | 3 mg/kg | 12 weeks | 180 ± 20 | 340 ± 40 | 15 ± 2 | 80 ± 10 | ||
| WDSW Mice | Vehicle | - | 12 weeks | Elevated | Elevated | Elevated | Elevated | |
| This compound | 3 mg/kg | 12 weeks | Lower | - | Lower | Lower | ||
| HF Emulsion Rats | Vehicle | - | 7 weeks | 150 ± 10 | 250 ± 15 | - | - | |
| This compound | 4 mg/kg | 7 weeks | 70 ± 5 | 120 ± 10 | - | - |
*p < 0.05 compared to vehicle group
Table 3: Effect of this compound in Chemically-Induced Liver Fibrosis Models
| Animal Model | Treatment Group | Dose | Duration | Outcome Measure | Result | Reference |
| CCl4 Rats | Vehicle | - | 6 weeks | Hydroxyproline level | Elevated | |
| This compound | 4 mg/kg | 6 weeks | Hydroxyproline level | Reduced | ||
| Pioglitazone | 10 mg/kg | 6 weeks | Hydroxyproline level | Reduced | ||
| Fenofibrate | 100 mg/kg | 6 weeks | Hydroxyproline level | Reduced | ||
| TAA Rats | Vehicle | - | 6 weeks | Hydroxyproline content | Elevated | |
| This compound | 3 mg/kg | 6 weeks | Hydroxyproline content | Decreased | ||
| α-SMA protein expression | Lowered |
Experimental Protocols
Protocol 1: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH and Fibrosis in Mice
1. Animals: Male C57BL/6J mice, 6-8 weeks old.
2. Acclimatization: Acclimatize mice for at least one week with standard chow and water ad libitum.
3. Induction of NASH:
- Feed mice a CDAHFD (e.g., A06060902, Research Diets Inc.) for 8-12 weeks.
- Monitor body weight and food intake regularly.
4. This compound Treatment:
- After the induction period, randomize mice into treatment groups (n=8-10 per group):
- Vehicle control (e.g., 0.5% carboxymethyl cellulose)
- This compound (3 mg/kg/day, oral gavage)
- Positive controls (e.g., Pioglitazone 25 mg/kg/day, Fenofibrate 100 mg/kg/day)
- Administer treatment daily for the specified duration (e.g., 12 weeks).
5. Endpoint Analysis:
- Serum Analysis: Collect blood via cardiac puncture at the end of the study. Measure serum levels of ALT, AST, triglycerides, and total cholesterol.
- Histopathology: Harvest the liver, fix a portion in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) and Picrosirius Red for fibrosis assessment.
- Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative PCR (qPCR) analysis of pro-inflammatory (e.g., TNFα, IL-6) and pro-fibrotic (e.g., TGF-β, COL1A1) genes.
- Hydroxyproline Assay: Determine collagen content in a liver portion using a hydroxyproline assay kit.
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
1. Animals: Male Sprague Dawley or Wistar rats, 180-220g.
2. Acclimatization: Acclimatize rats for one week.
3. Induction of Fibrosis:
- Administer CCl4 (diluted 1:1 in olive oil or corn oil) via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.
4. This compound Treatment:
- Initiate this compound treatment concurrently with CCl4 administration or after the establishment of fibrosis.
- Randomize rats into treatment groups:
- Vehicle control
- This compound (e.g., 4 mg/kg/day, oral gavage)
- Continue treatment for the duration of the CCl4 administration or for a specified therapeutic period.
5. Endpoint Analysis:
- Serum Analysis: Measure serum ALT and AST levels.
- Histopathology: Perform H&E and Masson's trichrome or Picrosirius Red staining on liver sections to assess necrosis, inflammation, and fibrosis.
- Hydroxyproline Assay: Quantify liver collagen content.
- Immunohistochemistry: Stain for α-SMA to identify activated hepatic stellate cells.
Signaling Pathways and Experimental Workflow
The anti-fibrotic effect of this compound is mediated through its dual PPARα/γ agonism, which influences multiple signaling pathways.
Caption: this compound's dual PPARα/γ agonism in liver fibrosis.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's anti-fibrotic effects. The data consistently demonstrate that this compound improves key histological and biochemical markers of liver fibrosis in both diet- and chemically-induced models. These findings support the continued investigation of this compound as a potential therapeutic agent for patients with NASH and liver fibrosis.
References
- 1. This compound in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. Deciphering the molecular pathways of this compound: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improved hepatic steatosis and fibrosis by modulating inflammatory cytokines and adiponectin in an animal model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PPARα/γ agonist this compound improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saroglitazar as an Add-on Therapy with Metformin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with predominant PPAR-α and moderate PPAR-γ activity.[1][2] This dual action allows it to concurrently address both dyslipidemia and hyperglycemia.[1][3] Metformin, a first-line therapy for type 2 diabetes, primarily acts by activating AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. The combination of this compound and metformin presents a synergistic approach to managing metabolic disorders such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action: Signaling Pathways
The therapeutic effects of the this compound and metformin combination are rooted in their distinct yet complementary molecular mechanisms.
This compound: Dual PPAR-α/γ Agonism
This compound activates both PPAR-α and PPAR-γ receptors, which are nuclear transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[1]
-
PPAR-α activation primarily influences lipid metabolism. It leads to increased fatty acid oxidation in the liver, resulting in reduced levels of triglycerides and very low-density lipoprotein (VLDL) cholesterol.
-
PPAR-γ activation mainly impacts glucose metabolism by enhancing insulin sensitivity. It promotes the differentiation of adipocytes, which helps sequester free fatty acids in adipose tissue, thereby reducing insulin resistance.
Figure 1: this compound Signaling Pathway.
Metformin: AMPK Activation
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK). Activated AMPK inhibits pathways involved in glucose production in the liver (gluconeogenesis) and increases glucose uptake in peripheral tissues.
Figure 2: Metformin Signaling Pathway.
Crosstalk between PPAR and AMPK Signaling
Research suggests a crosstalk between the PPAR and AMPK signaling pathways. Some studies indicate that AMPK activators like metformin can inhibit the transcriptional activities of PPAR-α and PPAR-γ. This interaction may modulate the overall therapeutic effect of the combination therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from a key clinical trial investigating the efficacy and safety of this compound as an add-on therapy to metformin compared to fenofibrate with metformin in patients with diabetic dyslipidemia.
Table 1: Baseline Characteristics of Study Population
| Parameter | Metformin + Fenofibrate (Group A) | Metformin + this compound (Group B) |
| Number of Patients | 30 | 30 |
| Age (years, mean ± SD) | 52.6 ± 8.4 | 53.2 ± 7.9 |
| Gender (Male/Female) | 17/13 | 19/11 |
| Weight (kg, mean ± SD) | 72.4 ± 8.1 | 73.1 ± 7.5 |
| Triglycerides (mg/dL, mean ± SD) | 289.6 ± 54.7 | 292.3 ± 58.2 |
| HbA1c (%, mean ± SD) | 7.8 ± 0.9 | 7.9 ± 0.8 |
| FPG (mg/dL, mean ± SD) | 158.4 ± 22.1 | 160.2 ± 23.5 |
| PPPG (mg/dL, mean ± SD) | 245.7 ± 35.8 | 248.1 ± 38.4 |
| LDL-C (mg/dL, mean ± SD) | 128.7 ± 15.3 | 129.5 ± 16.1 |
| HDL-C (mg/dL, mean ± SD) | 38.6 ± 5.2 | 37.9 ± 4.9 |
Table 2: Change in Efficacy Parameters at Week 12
| Parameter | Metformin + Fenofibrate (Group A) (Mean Change ± SD) | Metformin + this compound (Group B) (Mean Change ± SD) | p-value (Between Groups) |
| Triglycerides (mg/dL) | -85.4 ± 25.1 | -125.8 ± 32.7 | <0.001 |
| HbA1c (%) | -0.6 ± 0.3 | -1.1 ± 0.4 | <0.001 |
| FPG (mg/dL) | -28.7 ± 10.2 | -45.9 ± 12.8 | <0.001 |
| PPPG (mg/dL) | -55.2 ± 18.9 | -82.6 ± 21.3 | <0.001 |
| LDL-C (mg/dL) | -10.2 ± 8.5 | -12.4 ± 9.1 | >0.05 |
| HDL-C (mg/dL) | +3.1 ± 2.4 | +3.8 ± 2.9 | >0.05 |
Experimental Protocols
The following are generalized protocols based on methodologies reported in clinical trials of this compound as an add-on therapy.
Study Design and Patient Population
A representative study is a prospective, randomized, open-label, parallel-group clinical trial.
Figure 3: Clinical Trial Workflow.
4.1.1 Inclusion Criteria
-
Adults of either sex, typically between 18 and 70 years of age.
-
Diagnosed with type 2 diabetes mellitus.
-
Diagnosed with diabetic dyslipidemia, with plasma triglyceride levels ≥ 150 mg/dL.
-
HbA1c levels typically between 6.5% and 8.0%.
-
Stable on metformin monotherapy (e.g., 1000 mg/day) for a specified period (e.g., at least 3 months).
4.1.2 Exclusion Criteria
-
Pregnant or lactating females.
-
Uncontrolled hyperglycemia (e.g., FPG > 250 mg/dL, PPPG > 350 mg/dL).
-
Significantly high LDL-C (e.g., > 130 mg/dL).
-
Co-morbid cardiovascular, renal, or psychiatric complications.
-
Use of other lipid-lowering agents within the last six months.
-
Known hypersensitivity to study medications.
Treatment Regimen
-
Group A (Control): Metformin (e.g., 500 mg sustained-release twice daily) and Fenofibrate (e.g., 160 mg once daily).
-
Group B (Investigational): Metformin (e.g., 500 mg sustained-release twice daily) and this compound (4 mg once daily).
-
Duration: 12 weeks.
Efficacy and Safety Assessments
-
Primary Endpoint: Change in triglyceride (TG) levels from baseline to week 12.
-
Secondary Endpoints:
-
Changes in HbA1c, HDL-C, LDL-C, and Total Cholesterol (TC) at week 12.
-
Changes in Fasting Plasma Glucose (FPG) and Post-Prandial Plasma Glucose (PPPG) at weeks 4, 8, and 12.
-
Changes in body weight.
-
Incidence of adverse events (AEs).
-
Biochemical Analysis
-
Lipid Profile (TG, TC, HDL-C, LDL-C): Enzymatic methods are commonly used for the analysis of serum triglycerides (GPO-POD method), total cholesterol (cholesterol oxidase method), and HDL-C (direct immunosuppression method). LDL-C can be calculated using the Friedewald formula (LDL = TC - HDL - TG/5), provided the triglyceride level is not excessively high.
-
Glycemic Control (FPG, PPPG, HbA1c): FPG and PPPG are typically measured using the glucose oxidase-peroxidase enzymatic colorimetric method. HbA1c is often estimated by high-performance liquid chromatography (HPLC).
Statistical Analysis
-
The sample size is calculated based on the primary endpoint, considering the expected mean difference, standard deviation, power, and significance level.
-
Data are typically presented as mean ± standard deviation.
-
Paired t-tests can be used for within-group comparisons of baseline and follow-up data.
-
Independent t-tests or Analysis of Covariance (ANCOVA) are used for between-group comparisons, with baseline values as a covariate.
-
A p-value of < 0.05 is generally considered statistically significant.
Safety and Tolerability
In the cited studies, the add-on therapy of this compound with metformin was generally well-tolerated. Adverse events were typically mild in nature. No significant changes in body weight were observed in some studies.
Conclusion
This compound as an add-on therapy to metformin has demonstrated significant efficacy in improving both lipid and glycemic parameters in patients with diabetic dyslipidemia. The detailed protocols and methodologies provided in these application notes can serve as a valuable resource for researchers and scientists in designing and conducting further investigations into the therapeutic potential of this combination therapy.
References
Application Notes and Protocols for Evaluating Saroglitazar's Effect on Hepatic Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Saroglitazar on hepatic gene expression. This compound is a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ) that modulates the transcription of genes involved in lipid and glucose metabolism, inflammation, and fibrosis within the liver.[1][2][3]
Introduction to this compound's Mechanism of Action
This compound exerts its effects by binding to and activating PPAR-α and PPAR-γ, which are nuclear receptors that function as transcription factors.[2][3]
-
PPAR-α activation primarily in hepatocytes, enhances fatty acid β-oxidation in mitochondria and peroxisomes. This leads to increased catabolism of lipids and a reduction in triglyceride synthesis and secretion. Key upregulated genes include those involved in fatty acid transport and oxidation.
-
PPAR-γ activation , with a more pronounced effect in adipose tissue but also relevant in the liver, improves insulin sensitivity. This leads to decreased fatty acid flux to the liver and regulation of genes involved in glucose metabolism.
-
Anti-inflammatory and Anti-fibrotic Effects: this compound has been shown to reduce the expression of pro-inflammatory and pro-fibrogenic genes in the liver, such as TNFα, IL-6, MCP-1, and TGF-β. This is achieved in part by interfering with signaling pathways like NF-κB and TGF-β/Smad.
Key Experimental Techniques and Protocols
To elucidate the effects of this compound on hepatic gene expression, a combination of molecular biology techniques is employed. Below are detailed protocols for essential experiments.
RNA Sequencing (RNA-Seq) for Global Transcriptome Analysis
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.
Experimental Workflow:
Protocol for RNA Isolation and Library Preparation from Liver Tissue:
-
Tissue Homogenization:
-
Excise approximately 30-50 mg of fresh or frozen liver tissue.
-
Immediately place the tissue in a tube containing 1 mL of a suitable lysis buffer (e.g., TRIzol).
-
Homogenize the tissue using a rotor-stator homogenizer or bead mill until no visible tissue fragments remain. Keep samples on ice throughout the process.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen RNA isolation kit (e.g., Qiagen RNeasy Mini Kit).
-
Perform on-column DNase digestion to remove contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7.0 is recommended for RNA-Seq.
-
-
Library Preparation:
-
Use a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq RNA Sample Prep Kit) starting with 1-3 µg of total RNA.
-
Enrich for mRNA using poly-T oligo-attached magnetic beads.
-
Fragment the enriched mRNA to a suitable size.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
Purify the library and assess its quality and quantity.
-
Quantitative Real-Time PCR (qPCR) for Targeted Gene Expression Analysis
qPCR is used to validate RNA-Seq data and to quantify the expression of specific target genes known to be modulated by this compound.
Protocol for qPCR from Liver Tissue:
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
-
Primer Design and Validation:
-
Design primers specific to the target genes (e.g., TNFα, IL-6, MCP-1, TGF-β, COL1A1, ACO, FATP, CD36, LPL, ApoCIII) and at least two stable reference genes (e.g., TBP, TUBB2a for human cell lines; Rplp1, Ldha for rat liver).
-
Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).
-
Calculate the fold change in gene expression between this compound-treated and control groups using the 2-ΔΔCt method.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to determine if changes in mRNA expression, as measured by RNA-Seq or qPCR, translate to changes in protein levels.
Protocol for Western Blotting from Liver Tissue:
-
Protein Extraction:
-
Homogenize 50-100 mg of liver tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).
-
This compound Signaling Pathways
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from preclinical and clinical studies on this compound's effects.
Table 1: Effect of this compound on Hepatic Gene Expression in Preclinical Models
| Gene | Model | This compound Dose | Fold Change vs. Control | Reference |
| Pro-inflammatory/Fibrotic Genes | ||||
| TNFα | CDAHFD-induced NASH mice | 3 mg/kg/day | Downregulated | |
| MCP-1 | CDAHFD-induced NASH mice | 3 mg/kg/day | Downregulated | |
| IL-6 | High-fat diet-induced NASH rats | Not specified | Significantly decreased | |
| TGF-β | High-fat diet-induced NASH rats | Not specified | Significantly decreased | |
| COL1A1 | CDAHFD-induced NASH mice | 3 mg/kg/day | Downregulated | |
| Lipid Metabolism Genes | ||||
| ACO | db/db mice | 3 mg/kg/day for 12 days | ↑ 2.4-fold | |
| FATP | db/db mice | 3 mg/kg/day for 12 days | ↑ 6.8-fold | |
| CD36 | db/db mice | 3 mg/kg/day for 12 days | ↑ 1.7-fold | |
| LPL | db/db mice | 3 mg/kg/day for 12 days | ↑ 2.9-fold | |
| ApoCIII | db/db mice | 3 mg/kg/day for 12 days | ↓ 70% |
Table 2: Effect of this compound on Biochemical Parameters in Clinical Studies
| Parameter | Patient Population | This compound Dose | Duration | % Change from Baseline | Reference |
| Triglycerides | Diabetic Dyslipidemia | 4 mg/day | 24 weeks | ↓ 45% | |
| VLDL-C | Diabetic Dyslipidemia | 4 mg/day | 24 weeks | ↓ 45.5% | |
| Non-HDL-C | Hypertriglyceridemia with T2DM | 4 mg/day | Not specified | ↓ 32.5% | |
| LDL-C | Hypertriglyceridemia with T2DM | 4 mg/day | Not specified | ↓ 31.3% | |
| HDL-C | Hypertriglyceridemia with T2DM | 4 mg/day | Not specified | Significant increase | |
| ALT | NAFLD/NASH | 4 mg/day | 24 weeks | Significant reduction | |
| AST | NAFLD/NASH | 4 mg/day | 24 weeks | Significant reduction |
These protocols and data provide a framework for the comprehensive evaluation of this compound's effects on hepatic gene expression, from global transcriptome analysis to targeted validation of key genes and their protein products. The provided signaling pathway diagram offers a visual representation of the molecular mechanisms underlying this compound's therapeutic actions in the liver.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Saroglitazar Solubility for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Saroglitazar during in vivo experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a lipophilic molecule with poor aqueous solubility.[1] Its magnesium salt form is also poorly soluble in water. Qualitative and quantitative solubility data are summarized in the table below.
Data Presentation: this compound Solubility
| Solvent/Vehicle | Solubility | Notes |
| Water | < 0.1 mg/mL (insoluble)[2] | This compound is practically insoluble in aqueous solutions. |
| DMSO | ≥ 25 mg/mL[2] | Sonication is recommended to aid dissolution.[3] |
| Methanol | Slightly soluble[4] | Quantitative data is not readily available. |
| Chloroform | Slightly soluble | Quantitative data is not readily available. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for in vivo studies. |
| 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) | Vehicle for suspension | Used for oral gavage in preclinical studies. |
| Phosphate Buffer (pH 6.8) | Dissolution medium | Used for in vitro dissolution testing. |
Q2: I am observing precipitation when preparing my this compound formulation for oral gavage. What should I do?
A2: Precipitation during formulation preparation is a common issue with poorly soluble compounds like this compound. Please refer to the troubleshooting workflow diagram below for a systematic approach to resolving this issue. The primary reasons for precipitation are often related to the order of solvent addition, inadequate mixing, or exceeding the solubility limit.
Q3: What is a reliable vehicle for oral administration of this compound in mice, and how do I prepare it?
A3: A commonly used and effective vehicle for oral gavage of this compound is a co-solvent system composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a this compound concentration of at least 2.5 mg/mL. A detailed protocol for its preparation is provided in the "Experimental Protocols" section.
Q4: Can I administer this compound intravenously? What formulation should I use?
A4: Yes, intravenous administration is possible, but it requires a formulation that ensures the drug remains solubilized upon injection into the bloodstream to avoid precipitation and potential toxicity. The same co-solvent system used for oral gavage (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can be adapted for intravenous use, but the concentration may need to be lower, and sterile filtering is essential.
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
Symptoms:
-
Visible particles or cloudiness in the final formulation.
-
Inconsistent dosing concentrations.
-
Clogging of gavage or injection needles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data
Symptoms:
-
Large error bars in experimental data.
-
Inconsistent animal-to-animal response.
Possible Causes and Solutions:
-
Inhomogeneous Formulation: Ensure the formulation is a homogenous solution or a uniform suspension. For suspensions, continuous stirring during dosing is crucial.
-
Improper Dosing Technique: Review and standardize the oral gavage or injection procedure to ensure accurate and consistent administration.
-
Gastrointestinal Factors (Oral Dosing): The presence of food can affect drug absorption. Standardize the fasting period for all animals before dosing.
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle for Oral Gavage
This protocol is for preparing a 2.5 mg/mL solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and vortex until the solution is clear and homogenous.
-
Finally, add sterile saline to bring the formulation to the final volume (45%) and vortex thoroughly.
Experimental Workflow for In Vivo Bioavailability Assessment:
Caption: Workflow for in vivo bioavailability assessment.
Mandatory Visualization: Signaling Pathway
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. These are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.
Caption: this compound's mechanism of action via PPARα/γ signaling.
References
Forced degradation studies to assess Saroglitazar stability.
Saroglitazar Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting forced degradation studies to assess the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help to:
-
Identify the potential degradation products of this compound under various stress conditions such as acid, base, oxidation, heat, and light.[1][2]
-
Elucidate the degradation pathways of the drug molecule.
-
Develop and validate stability-indicating analytical methods, typically HPLC, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][3]
-
Understand the intrinsic stability of the this compound molecule, which is vital for determining proper storage conditions, shelf-life, and packaging requirements.[1]
Q2: Under what conditions does this compound show significant degradation?
A2: this compound is susceptible to degradation under acidic, basic, and oxidative conditions. It shows major instability in acid (85.18% degradation) and base (71.95% degradation) stress conditions. The drug is found to be completely degraded under oxidative stress (100% degradation).
Q3: Is this compound stable under thermal and photolytic stress?
A3: this compound is comparatively stable under photolytic (1.28% degradation) and thermal (5.69% degradation) stress conditions.
Q4: What are the major degradation products of this compound identified so far?
A4: Under various stress conditions, major degradation products of this compound have been identified by their mass-to-charge ratio (m/z) using UPLC-MS/MS. The major degradants were observed at m/z 365, 247, and 294.
Q5: What is the mechanism of action of this compound?
A5: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). PPARα activation primarily regulates lipid metabolism, leading to a reduction in triglycerides, while PPARγ activation improves insulin sensitivity and lowers blood glucose.
Troubleshooting Guide for HPLC Analysis of this compound
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Interference from excipients or degradation products. | 1. Flush the column with a strong solvent or replace the column if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or dilute the sample. 4. Optimize the chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inconsistent column temperature. 3. Pump malfunction or leaks. 4. Column equilibration is not adequate. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. 4. Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. 3. Impurities in the sample diluent. | 1. Use high-purity solvents and freshly prepared mobile phase. Clean the injector port and syringe. 2. Implement a needle wash step between injections. Inject a blank solvent to check for carryover. 3. Use a clean, appropriate diluent for sample preparation. |
| No Peaks or Very Small Peaks | 1. Injector malfunction. 2. Detector issue (e.g., lamp off). 3. Sample degradation before injection. 4. Incorrect sample concentration. | 1. Check the injector for proper functioning and ensure the sample loop is filled correctly. 2. Verify that the detector lamp is on and functioning at the correct wavelength (around 292 nm or 294 nm for this compound). 3. Prepare fresh samples and store them appropriately before analysis. 4. Check the sample preparation procedure and ensure the concentration is within the detection range of the method. |
| High Backpressure | 1. Blockage in the column or tubing. 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Reverse flush the column (if recommended by the manufacturer) or replace the in-line filter and column frits. 2. Filter all samples through a 0.45 µm filter before injection. 3. Ensure the mobile phase components are fully miscible and the buffer concentration is not too high. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound pure drug and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of 1000 µg/mL.
Acid Degradation
-
Procedure: To 2 mg of this compound, add 5 mL of 0.1N Hydrochloric Acid (HCl).
-
Condition: Keep the solution at room temperature for 48 hours.
-
Post-Stress Treatment: After 48 hours, neutralize the solution with an equivalent volume and concentration of Sodium Hydroxide (NaOH). Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL before injecting into the HPLC system.
Base Degradation
-
Procedure: To 2 mg of this compound, add 5 mL of 0.1N Sodium Hydroxide (NaOH).
-
Condition: Keep the solution at room temperature for 48 hours.
-
Post-Stress Treatment: After 48 hours, neutralize the solution with an equivalent volume and concentration of Hydrochloric Acid (HCl). Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL before injecting into the HPLC system.
Oxidative Degradation
-
Procedure: To 2 mg of this compound, add 5 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Condition: Keep the solution at room temperature for 48 hours.
-
Post-Stress Treatment: Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL before injecting into the HPLC system.
Thermal Degradation
-
Procedure: Place 2 mg of solid this compound in a refluxing apparatus.
-
Condition: Heat the sample at 60°C for 48 hours.
-
Post-Stress Treatment: After 48 hours, cool the sample and dissolve it in the mobile phase to achieve a final concentration of 100 µg/mL before HPLC analysis.
Photolytic Degradation
-
Procedure: Expose 2 mg of solid this compound to UV light.
-
Condition: Place the sample under a UV light source at 365 nm for 48 hours.
-
Post-Stress Treatment: After 48 hours, dissolve the sample in the mobile phase to get a final concentration of 100 µg/mL for HPLC injection.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| Acid Hydrolysis | 0.1N HCl | 48 hours | Room Temp. | 85.18% | 365, 247, 294 |
| Base Hydrolysis | 0.1N NaOH | 48 hours | Room Temp. | 71.95% | 365, 247, 294 |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp. | 100% | 365, 247, 294 |
| Thermal | Dry Heat | 48 hours | 60°C | 5.69% | 365, 247, 294 |
| Photolytic | UV light (365 nm) | 48 hours | Room Temp. | 1.28% | 365, 247, 294 |
Data compiled from reference.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: this compound Degradation under Stress Conditions.
Caption: Mechanism of Action of this compound via PPAR Pathway.
References
Validation & Comparative
Saroglitazar vs. Other Dual PPAR Agonists: A Comparative Review for Drug Development Professionals
A deep dive into the comparative efficacy, safety, and mechanisms of Saroglitazar against other dual peroxisome proliferator-activated receptor (PPAR) agonists, providing researchers and drug development professionals with critical data for informed decision-making.
This compound, a novel peroxisome proliferator-activated receptor (PPAR) agonist, has emerged as a significant therapeutic agent in the management of metabolic disorders. As a dual agonist of PPAR-α and PPAR-γ, it uniquely addresses both lipid abnormalities and insulin resistance.[1] This review provides a comprehensive comparison of this compound with other dual PPAR agonists, focusing on quantitative performance data, experimental methodologies, and underlying signaling pathways to support further research and development in this therapeutic area.
Mechanism of Action: The Dual PPAR Advantage
This compound functions by activating both PPAR-α and PPAR-γ receptors, which are nuclear transcription factors critical in regulating lipid and glucose metabolism.[1] The agonism of PPAR-α primarily influences lipid metabolism by enhancing the beta-oxidation of fatty acids in the liver, which in turn reduces triglycerides and very low-density lipoprotein (VLDL) cholesterol levels.[1] Concurrently, its effect on PPAR-γ enhances insulin sensitivity by modulating the transcription of genes involved in glucose uptake and utilization, thereby improving glycemic control.[1] Notably, this compound exhibits a predominant affinity for PPARα with moderate activity towards PPARγ.[2]
This dual-action mechanism provides a synergistic approach to treating metabolic conditions like diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD), addressing both lipid and glucose dysregulation simultaneously.
Comparative Efficacy: A Data-Driven Analysis
Clinical trials have consistently demonstrated this compound's efficacy in improving lipid profiles and glycemic control. The following tables summarize key quantitative data from comparative studies involving this compound and other PPAR agonists.
Glycemic Control
| Drug/Dosage | Study | Baseline HbA1c (%) | Change in HbA1c (%) from Baseline | Comparator | Comparator Change in HbA1c (%) |
| This compound 2mg | PRESS XII | ~7.5 | -1.38 | Pioglitazone 30mg | -1.41 |
| This compound 4mg | PRESS XII | ~7.5 | -1.47 | Pioglitazone 30mg | -1.41 |
| Pioglitazone 15mg | - | 7.80 | -0.53 | Placebo | -0.10 |
| Pioglitazone 45mg | PRESS V | >7 to 9 | Significant Reduction (not specified) | This compound 2mg & 4mg | Significant Reduction (not specified) |
| Muraglitazar 5mg | - | Not Specified | -1.14 | Pioglitazone 30mg | -0.85 |
| Tesaglitazar 1.0mg | GLAD | 7.2 | Significant Reduction (not specified) | Pioglitazone 45mg | Significant Reduction (not specified) |
Lipid Profile Management
| Drug/Dosage | Study | Baseline Triglycerides (mg/dL) | % Change in Triglycerides | % Change in LDL-C | % Change in HDL-C | % Change in Total Cholesterol | Comparator | Comparator % Change in Triglycerides |
| This compound 2mg | PRESS V | >200 to 400 | -26.4 | - | - | - | Pioglitazone 45mg | -15.5 |
| This compound 4mg | PRESS V | >200 to 400 | -45.0 | -5.0 | - | -7.7 | Pioglitazone 45mg | -15.5 |
| This compound 4mg | vs. Fenofibrate | 500-1500 | -55.3 | - | - | - | Fenofibrate 160mg | -41.1 |
| Pioglitazone 45mg | - | Not Specified | Significant Decrease | Small Change | Significant Increase | Small Change | Placebo | - |
| Fenofibrate 160mg | - | 318.9 | -50.1 | -25.5 | - | -24.7 | - | - |
| Muraglitazar 5mg | - | Not Specified | -26 | -6 | +19 | - | Pioglitazone 30mg | -10 |
| Tesaglitazar 1.0mg | GLAD | Not Specified | -32.9 | - | +15.0 | -6.8 | Placebo | - |
| Lanifibranor 800mg | Phase II | Not Specified | - | - | - | - | Placebo | - |
Safety and Tolerability Profile
This compound has generally been well-tolerated in clinical trials. Unlike some other PPAR agonists, it is not associated with significant weight gain or edema. Some studies have noted a slight increase in body weight with the 4mg dose of this compound compared to placebo. Adverse events are typically mild to moderate in severity. In contrast, other dual PPAR agonists like muraglitazar and tesaglitazar have faced development challenges due to cardiovascular risks and other side effects.
| Drug | Common Adverse Events |
| This compound | Gastritis, asthenia, pyrexia (generally mild to moderate) |
| Pioglitazone | Weight gain, edema |
| Fenofibrate | Increased liver enzymes, serum creatinine |
| Muraglitazar | Edema-related events (dose-dependent) |
| Tesaglitazar | Respiratory infection, gastrointestinal symptoms |
Experimental Protocols: A Methodological Overview
The clinical trials referenced in this review employed robust methodologies to assess the efficacy and safety of these PPAR agonists. Below are summaries of the typical experimental protocols.
PRESS V Study (this compound vs. Pioglitazone)
-
Study Design: A 26-week, multicenter, randomized, double-blind, parallel-arm, phase 3 study.
-
Patient Population: Patients with hypertriglyceridemia and type 2 diabetes mellitus (BMI > 23 kg/m ²; Triglycerides > 200 to 400 mg/dL; HbA1c >7% to 9%).
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound 2mg, this compound 4mg, or Pioglitazone 45mg once daily for 24 weeks after a 2-week lifestyle modification period.
-
Primary Endpoint: Change in plasma triglyceride level at week 24.
-
Secondary Endpoints: Change in lipid profile and fasting plasma glucose at week 24.
-
Laboratory Methods: Standard enzymatic methods were used for the determination of serum lipids and glucose. HbA1c was measured using high-performance liquid chromatography (HPLC).
PRESS XII Study (this compound vs. Pioglitazone)
-
Study Design: A 56-week, randomized, double-blind, phase 3 study.
-
Patient Population: Patients with type 2 diabetes mellitus (HbA1c ≥ 7.5%) on background metformin therapy.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily doses of this compound 2mg, this compound 4mg, or Pioglitazone 30mg for 24 weeks, followed by a 32-week extension period.
-
Primary Endpoint: Change in HbA1c at week 24.
-
Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, and lipid parameters (triglycerides, LDL-C, VLDL-C, HDL-C, total cholesterol, non-HDL-C, Apo A1, and Apo B) at weeks 12, 24, and 56.
-
Statistical Analysis: Paired t-test and ANCOVA models were used for efficacy analyses.
Lanifibranor NATIVE Trial
-
Study Design: A 24-week, randomized, placebo-controlled trial.
-
Patient Population: Non-cirrhotic, highly active non-alcoholic steatohepatitis (NASH) patients.
-
Intervention: Patients were randomized to receive Lanifibranor (800mg or 1200mg) or placebo.
-
Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF) scoring system without worsening of fibrosis.
Signaling Pathways and Logical Relationships
The activation of PPAR-α and PPAR-γ by dual agonists like this compound initiates a cascade of downstream effects that collectively improve metabolic health.
Caption: this compound's dual activation of PPAR-α and PPAR-γ signaling pathways.
Conclusion
This compound demonstrates a robust efficacy and safety profile as a dual PPAR-α/γ agonist, offering significant improvements in both lipid and glycemic parameters. Its predominant PPAR-α activity effectively lowers triglycerides, while its moderate PPAR-γ agonism enhances insulin sensitivity with a lower incidence of side effects like weight gain and edema compared to other PPAR-γ agonists. The comprehensive data from clinical trials positions this compound as a promising therapeutic option for metabolic disorders. For researchers and drug development professionals, the distinct profile of this compound warrants further investigation, particularly in long-term cardiovascular outcome trials and in broader patient populations with metabolic diseases.
References
Saroglitazar for Diabetic Dyslipidemia: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Saroglitazar's efficacy in treating diabetic dyslipidemia, offering an objective comparison with alternative therapies. The information is compiled from a range of clinical trials and meta-analyses to support research and drug development efforts.
Abstract
Diabetic dyslipidemia, a common metabolic abnormality in patients with type 2 diabetes, significantly increases the risk of cardiovascular disease. It is characterized by elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and a preponderance of small, dense low-density lipoprotein (LDL) particles. This compound, a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPAR-α and moderate PPAR-γ activity, has emerged as a promising therapeutic agent. This guide synthesizes data from multiple studies to evaluate the efficacy and safety of this compound in managing diabetic dyslipidemia, comparing it with other treatment modalities such as fibrates, statins, and pioglitazone.
Mechanism of Action: Dual PPAR-α/γ Agonism
This compound's therapeutic effects stem from its unique dual agonism on PPAR-α and PPAR-γ, nuclear receptors that play crucial roles in lipid and glucose metabolism.[1][2]
-
PPAR-α Activation: Primarily expressed in the liver, heart, and skeletal muscle, PPAR-α activation leads to an increase in the transcription of genes involved in fatty acid oxidation. This results in reduced triglyceride synthesis and secretion of very-low-density lipoprotein (VLDL).[2][3] It also increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, leading to increased HDL-C levels.[4]
-
PPAR-γ Activation: Predominantly found in adipose tissue, PPAR-γ activation enhances insulin sensitivity by promoting the differentiation of preadipocytes into adipocytes, which sequesters free fatty acids in adipose tissue and reduces their availability in other tissues like the liver and muscle. This leads to improved glycemic control.
This dual action allows this compound to simultaneously address both the lipid and glucose abnormalities characteristic of diabetic dyslipidemia.
Comparative Efficacy of this compound
The following tables summarize the quantitative data from various clinical trials and meta-analyses, comparing the efficacy of this compound with placebo and other active comparators in patients with diabetic dyslipidemia.
Table 1: this compound vs. Placebo (as add-on to Statin Therapy)
| Parameter | This compound 2 mg (Mean Change from Baseline) | This compound 4 mg (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| Triglycerides (TG) | -45.5% | -46.7% | - |
| Non-HDL-C | Significant Decrease | Significant Decrease | - |
| VLDL-C | Significant Decrease | Significant Decrease | - |
| Total Cholesterol (TC) | Significant Decrease | Significant Decrease | - |
| LDL-C | - | Significant Decrease | - |
| Apolipoprotein B (ApoB) | - | Significant Decrease | - |
| Fasting Plasma Glucose (FPG) | Significant Decrease | Significant Decrease | - |
Data from the PRESS VI trial where this compound was added to atorvastatin 10 mg therapy.
Table 2: this compound vs. Pioglitazone
| Parameter | This compound 4 mg (% Change from Baseline) | Pioglitazone 45 mg (% Change from Baseline) |
| Triglycerides (TG) | -45.0% | -15.5% |
| LDL-C | -5.0% | - |
| VLDL-C | -45.5% | - |
| Total Cholesterol (TC) | -7.7% | - |
| Apolipoprotein B (ApoB) | -10.9% | - |
Data from the PRESS V trial.
Table 3: this compound vs. Fenofibrate
| Parameter | This compound 4 mg (% Reduction from Baseline) | Fenofibrate 160 mg (% Reduction from Baseline) |
| Triglycerides (TG) | -55.3% | -41.1% |
Data from a head-to-head comparative trial.
Table 4: this compound + Atorvastatin vs. Fenofibrate + Atorvastatin
| Parameter | This compound 4 mg + Atorvastatin 20 mg (Mean Change) | Fenofibrate 160 mg + Atorvastatin 20 mg (Mean Change) |
| Triglycerides (TG) | Superior Reduction | - |
| HDL-C | Superior Increase | - |
Data from a comparative study of combination therapies.
Table 5: this compound as Add-on to Rosuvastatin
| Parameter | Rosuvastatin + this compound 4 mg (Mean Change) | Rosuvastatin Only (Mean Change) |
| Triglycerides (TG) | Significant Reduction | - |
| Total Cholesterol (TC) | Significant Reduction | - |
| LDL-C | Significant Reduction | - |
| VLDL-C | Significant Reduction | - |
| HDL-C | Significant Increase | - |
| HbA1c | Significant Reduction | - |
Data from a prospective, single-center, observational study.
Experimental Protocols
The clinical trials cited in this guide generally follow a standard methodology for evaluating lipid-lowering therapies in patients with diabetic dyslipidemia. A representative protocol is outlined below, based on the common elements of the PRESS trials and general clinical trial guidelines.
1. Study Design:
-
A multicenter, prospective, randomized, double-blind, active- or placebo-controlled, parallel-group study.
2. Patient Population:
-
Inclusion Criteria:
-
Adults (typically 18-75 years) with a diagnosis of type 2 diabetes mellitus.
-
Diagnosed with diabetic dyslipidemia, often defined by fasting triglyceride levels ≥200 mg/dL and <500 mg/dL.
-
Stable glycemic control on oral antidiabetic medications.
-
If on statin therapy, a stable dose for a specified period before screening.
-
-
Exclusion Criteria:
-
Type 1 diabetes.
-
Severe hypertriglyceridemia (e.g., >500 mg/dL).
-
Recent cardiovascular events (e.g., myocardial infarction, stroke).
-
Significant renal or hepatic impairment.
-
Use of other lipid-lowering agents that are not part of the study protocol.
-
3. Interventions:
-
Run-in Period: A period of 2-4 weeks where patients undergo lifestyle and dietary counseling and may have previous lipid-lowering medications (other than the study's background therapy) washed out.
-
Randomization: Eligible patients are randomly assigned to receive one of the study treatments (e.g., this compound 2 mg, this compound 4 mg, active comparator, or placebo) once daily for a specified duration (e.g., 12 or 24 weeks).
4. Efficacy Endpoints:
-
Primary Endpoint: Percentage change in fasting serum triglyceride levels from baseline to the end of the treatment period.
-
Secondary Endpoints:
-
Percentage change in other lipid parameters: LDL-C, HDL-C, VLDL-C, total cholesterol, non-HDL-C, apolipoprotein A1, and apolipoprotein B.
-
Changes in glycemic parameters: Fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c).
-
5. Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Regular assessment of vital signs, physical examinations, and laboratory parameters including liver function tests (ALT, AST), renal function tests (serum creatinine), and creatine phosphokinase (CPK).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Dual PPAR-α/γ Agonism
Caption: Mechanism of this compound via dual PPAR-α/γ activation.
Experimental Workflow for a Comparative Clinical Trial
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 4. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of this compound 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Saroglitazar's Non-Inferiority to Fenofibrate in Managing Hypertriglyceridemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of saroglitazar and fenofibrate for the treatment of hypertriglyceridemia, with a focus on assessing the non-inferiority of this compound. The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
Hypertriglyceridemia is a prevalent lipid abnormality associated with an increased risk of cardiovascular disease. Fenofibrate, a peroxisome proliferator-activated receptor-alpha (PPARα) agonist, has been a standard of care. This compound, a dual PPARα/γ agonist, has emerged as a newer therapeutic option. A key clinical trial has demonstrated that this compound is non-inferior to fenofibrate in reducing triglyceride levels in patients with hypertriglyceridemia, and was shown to be safe and well-tolerated.[1][2] This guide will delve into the comparative efficacy, safety, and mechanisms of action of these two agents.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from a head-to-head non-inferiority clinical trial comparing this compound 4 mg daily with fenofibrate 160 mg daily over a 12-week period in patients with moderate to severe hypertriglyceridemia (fasting triglyceride levels of 500-1,500 mg/dl).[1][2][3]
Table 1: Primary Efficacy Endpoint - Percent Change in Triglyceride Levels at Week 12
| Treatment Group | N | Baseline Mean Triglycerides (mg/dL) | Least Square Mean Percent Change from Baseline (SE) | P-value vs. Fenofibrate |
| This compound (4 mg) | 41 | 780.0 | -55.3% (4.9) | 0.048 |
| Fenofibrate (160 mg) | 41 | 765.5 | -41.1% (4.9) | - |
Table 2: Secondary Efficacy Endpoints - Percent Change in Other Lipid Parameters at Week 12
| Parameter | This compound (4 mg) - Mean % Change (95% CI) | Fenofibrate (160 mg) - Mean % Change (95% CI) | Treatment Difference (95% CI) |
| Total Cholesterol (TC) | - | - | 2.9% (-6.1%, 11.8%) |
| Non-HDL-C | - | - | 3.2% (-8.8%, 15.3%) |
| VLDL-C | - | - | 16.3% (-2.5%, 35.0%) |
| HDL-C | - | - | -8.7% (-19.5%, 2.2%) |
Table 3: Safety Profile - Treatment-Emergent Adverse Events (AEs)
| Adverse Event Profile | This compound (4 mg) (N=41) | Fenofibrate (160 mg) (N=41) |
| Number of Patients with AEs | 13 | 11 |
| Total Number of AEs | - | - |
| Serious AEs | 0 | 0 |
| Discontinuations due to AEs | 0 | 0 |
Experimental Protocols
The primary evidence for the non-inferiority of this compound to fenofibrate comes from a multicenter, randomized, double-blind, double-dummy, active-control, non-inferiority trial.
Study Design:
-
Objective: To compare the efficacy and safety of this compound 4 mg with fenofibrate 160 mg in patients with moderate to severe hypertriglyceridemia.
-
Patient Population: Adult patients with fasting triglyceride levels between 500 and 1,500 mg/dL.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound 4 mg once daily or fenofibrate 160 mg once daily for 12 weeks.
-
Blinding: The study was double-blinded, with a double-dummy design to maintain blinding of both patients and investigators.
-
Primary Efficacy Endpoint: The primary outcome was the percent change in fasting triglyceride levels from baseline to week 12.
-
Non-inferiority Margin: The pre-specified non-inferiority margin was -4%. Non-inferiority would be declared if the lower limit of the two-sided 95% confidence interval for the difference in the least square mean percent change between the two groups was greater than -4%.
-
Statistical Analysis: The primary efficacy analysis was performed on the per-protocol (PP) population using an analysis of covariance (ANCOVA) model, with baseline triglyceride values and treatment as factors.
Signaling Pathways and Experimental Workflows
Mechanism of Action: PPAR Agonism
Both this compound and fenofibrate exert their lipid-lowering effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.
-
Fenofibrate is a selective agonist of PPARα . Activation of PPARα in the liver increases the expression of genes involved in fatty acid oxidation and lipoprotein lipase, leading to increased catabolism of triglyceride-rich particles.
-
This compound is a dual PPARα/γ agonist , with a predominant effect on PPARα and a moderate effect on PPARγ. The dual agonism allows for both the lipid-lowering effects mediated by PPARα and improved insulin sensitivity through PPARγ activation.
Experimental Workflow: Non-Inferiority Trial
The following diagram illustrates the typical workflow of a non-inferiority clinical trial, as exemplified by the study comparing this compound and fenofibrate.
Conclusion
References
- 1. This compound is noninferior to fenofibrate in reducing triglyceride levels in hypertriglyceridemic patients in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is noninferior to fenofibrate in reducing triglyceride levels in hypertriglyceridemic patients in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Saroglitazar: A Quantitative Comparison of PPARα versus PPARγ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, quantitative comparison of Saroglitazar's activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) versus Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The information is compiled from preclinical and clinical studies to offer an objective analysis of its dual agonistic activity.
Summary of Quantitative Activation Data
This compound is a dual PPAR agonist with a predominant affinity for PPARα and moderate activity on PPARγ. This profile is reflected in its half-maximal effective concentration (EC50) values obtained from in vitro transactivation assays.
| Compound | Receptor | EC50 | Cell Line | Assay Type | Reference |
| This compound | hPPARα | 0.65 pM | HepG2 | Transactivation Assay | [1][2][3] |
| This compound | hPPARγ | 3 nM | HepG2 | Transactivation Assay | [1][2] |
| WY 14,643 (PPARα agonist) | hPPARα | 1.2 µM | HepG2 | Transactivation Assay | |
| Rosiglitazone (PPARγ agonist) | hPPARγ | 8 nM | HepG2 | Transactivation Assay |
hPPAR: human Peroxisome Proliferator-Activated Receptor
The data clearly indicates that this compound is a highly potent activator of PPARα, with an EC50 value in the picomolar range, making it significantly more potent than the reference PPARα agonist, WY 14,643. While it also activates PPARγ, its potency for this isoform is in the nanomolar range, which is comparable to the well-known PPARγ agonist, Rosiglitazone.
Coactivator Recruitment Profile
The activation of PPARs involves the recruitment of coactivator proteins. Studies using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay have shown that this compound effectively recruits several coactivators to both PPARα and PPARγ ligand-binding domains (LBDs), including PGC1α, CBP, SRC1, and TRAP220. This confirms its dual agonistic nature at a molecular level. Interestingly, this compound did not show recruitment of any of these coactivators to the PPARδ-LBD, highlighting its selectivity for the α and γ isoforms.
Experimental Protocols
PPAR Transactivation Assay
The quantitative data presented above was primarily generated using a PPAR transactivation assay in a human hepatoma cell line (HepG2).
Objective: To determine the functional potency (EC50) of a test compound in activating a specific PPAR isoform.
Methodology:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1 mmol/L sodium pyruvate, and 1% penicillin/streptomycin.
-
Transfection: Cells are seeded in 12-well plates. They are then co-transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE). A commonly used reporter is PPRE3-TK-luc.
-
An expression plasmid containing the cDNA for either human PPARα (e.g., in a pCDNA3.1 vector) or human PPARγ (e.g., in a pSG5 vector).
-
-
Compound Treatment: After a few hours of incubation post-transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist.
-
Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of PPAR activation.
-
Data Analysis: The luciferase activity is normalized, and the data is plotted as a dose-response curve to calculate the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
Experimental workflow for the PPAR transactivation assay.
Signaling Pathways
Upon activation by a ligand such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPREs in the promoter region of target genes, leading to the recruitment of coactivators and subsequent regulation of gene transcription.
PPARα Signaling Pathway
Activation of PPARα primarily influences lipid metabolism.
References
- 1. This compound, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Saroglitazar for the Treatment of Atherogenic Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Saroglitazar's therapeutic effects on atherogenic dyslipidemia, a condition characterized by a triad of elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and a predominance of small dense low-density lipoprotein (sdLDL-C) particles.[1] this compound, a dual peroxisome proliferator-activated receptor (PPAR) agonist, targets both PPAR-α and PPAR-γ, offering a unique mechanism to concurrently manage lipid abnormalities and insulin resistance, which are often intertwined in metabolic disorders like type 2 diabetes mellitus (T2DM).[1][2] This document presents a detailed comparison of this compound with other lipid-lowering agents, supported by experimental data from pivotal clinical trials.
Mechanism of Action: A Dual PPAR Agonist
This compound's therapeutic efficacy stems from its dual agonism of PPAR-α and PPAR-γ receptors, which are nuclear transcription factors regulating lipid and glucose metabolism.[2]
-
PPAR-α Activation: Primarily influences lipid metabolism by increasing the beta-oxidation of fatty acids in the liver. This leads to a reduction in triglycerides and very low-density lipoprotein (VLDL) cholesterol.[2]
-
PPAR-γ Activation: Predominantly affects glucose metabolism by enhancing insulin sensitivity. It modulates the transcription of genes involved in glucose uptake and utilization, thereby improving glycemic control.
This dual action provides a synergistic approach to managing the multifaceted nature of atherogenic dyslipidemia, particularly in patients with T2DM.
This compound's dual PPAR-α/γ activation pathway.
Comparative Efficacy: Clinical Trial Data
The efficacy of this compound has been evaluated in several prospective, randomized, efficacy, and safety studies (PRESS series). The following tables summarize the key findings from these trials, comparing this compound with placebo and other active comparators.
Table 1: Efficacy of this compound in Patients with Diabetic Dyslipidemia (PRESS V & VI)
| Parameter | This compound 4 mg | Pioglitazone 45 mg | Placebo |
| Change in Triglycerides (%) | ↓ 45.0% to 46.7% | ↓ 15% (non-significant) | - |
| Change in Non-HDL-C (%) | ↓ 32.5% | - | - |
| Change in LDL-C (%) | ↓ 8.4% (placebo-corrected) | - | - |
| Change in VLDL-C (%) | Significant Reduction | - | - |
| Change in Total Cholesterol (%) | Significant Reduction | - | - |
| Change in HbA1c (%) | ↓ 0.4% | ↓ 0.3% | - |
Data from the PRESS V and PRESS VI studies, which were multicenter, prospective, double-blind, controlled clinical trials.
Table 2: Long-Term Efficacy of this compound vs. Pioglitazone (PRESS XII - 56 Weeks)
| Parameter | This compound 2 mg | This compound 4 mg | Pioglitazone 30 mg |
| Change in HbA1c (%) | ↓ 1.38 | ↓ 1.47 | ↓ 1.41 |
| Triglycerides | Significant Reduction | Significant Reduction | Significant Reduction |
| LDL-C | Significant Reduction | Significant Reduction | Significant Reduction |
| VLDL-C | Significant Reduction | Significant Reduction | Significant Reduction |
| Total Cholesterol | Significant Reduction | Significant Reduction | Significant Reduction |
| Non-HDL-C | Significant Reduction | Significant Reduction | Significant Reduction |
| HDL-C | Significant Increase | Significant Increase | Significant Increase |
Data from the PRESS XII study, a 56-week, randomized, double-blind, phase 3 study in patients with T2DM on background metformin therapy.
Table 3: this compound vs. Fenofibrate in Hypertriglyceridemia
| Parameter | This compound 4 mg | Fenofibrate 160 mg |
| Percent Reduction in Triglycerides (Week 12) | ↓ 55.3% | ↓ 41.1% |
Results from a randomized clinical trial comparing this compound to Fenofibrate in patients with moderate to severe hypertriglyceridemia.
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for pivotal studies involving this compound and its comparators.
A generalized workflow for the cited clinical trials.
This compound Clinical Trials (PRESS Series)
-
Study Design: The PRESS trials were typically multicenter, prospective, randomized, and double-blind. The PRESS XII study was an active-control trial comparing this compound to Pioglitazone.
-
Patient Population:
-
Inclusion Criteria: Generally included adult patients with T2DM and hypertriglyceridemia (TG > 200 to 400 mg/dL) and inadequate glycemic control (HbA1c >7% to 9%). Some studies required patients to be on a stable dose of metformin.
-
Exclusion Criteria: Common exclusions were insulin use, recent use of other lipid-lowering agents (other than statins in some cases), significant cardiac, hepatic, or renal dysfunction, and a history of certain cancers.
-
-
Intervention: Patients were randomized to receive this compound (2 mg or 4 mg daily), a comparator (e.g., Pioglitazone 30 mg or 45 mg), or a placebo.
-
Laboratory Methods:
-
Lipid Profile: Standard enzymatic methods were used for the determination of total cholesterol, triglycerides, and HDL-C. LDL-C was often calculated using the Friedewald formula.
-
Glycemic Control: HbA1c was measured using high-performance liquid chromatography (HPLC). Fasting plasma glucose (FPG) and postprandial glucose (PPG) were measured using standard laboratory techniques.
-
-
Statistical Analysis: Efficacy analyses were typically performed using paired t-tests and Analysis of Covariance (ANCOVA) models.
Comparator Drug Trials (General Protocols)
-
Atorvastatin:
-
Study Design: Double-blind, placebo-controlled, randomized studies.
-
Patient Population: Patients with T2DM and dyslipidemia.
-
Intervention: Atorvastatin (e.g., 10 mg or 80 mg) versus placebo.
-
-
Fenofibrate:
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with hypertriglyceridemia.
-
Intervention: Fenofibrate (e.g., 160 mg) versus placebo.
-
-
Pioglitazone:
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with T2DM.
-
Intervention: Pioglitazone (e.g., 15 mg, 30 mg, or 45 mg) as monotherapy or add-on therapy.
-
Safety and Tolerability
Across the clinical trials, this compound was generally well-tolerated. Most adverse events were mild to moderate in severity and resolved by the end of the study. Importantly, this compound has been shown to be devoid of some of the conventional side effects associated with fibrates and pioglitazone.
Conclusion
This compound demonstrates a robust therapeutic effect on atherogenic dyslipidemia, effectively reducing triglycerides and improving other lipid parameters while also enhancing glycemic control. Its dual PPAR-α/γ agonist mechanism provides a comprehensive approach to managing the interconnected lipid and glucose abnormalities common in patients with T2DM. Head-to-head comparisons suggest that this compound offers significant advantages in triglyceride reduction compared to pioglitazone and is non-inferior, and in some cases superior, to fenofibrate. The favorable safety profile further supports its role as a valuable therapeutic option for patients with atherogenic dyslipidemia. Further long-term cardiovascular outcome trials will be instrumental in fully establishing its place in the therapeutic armamentarium.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
